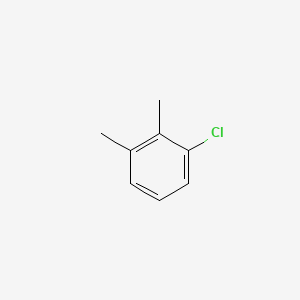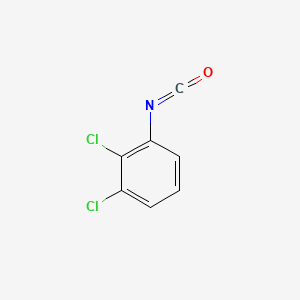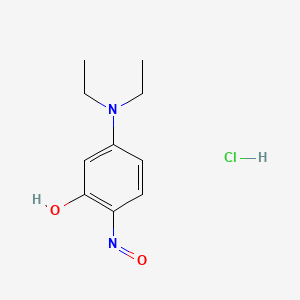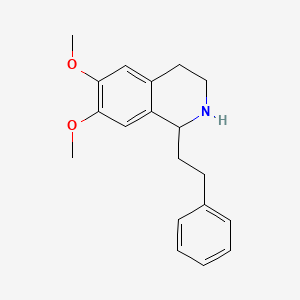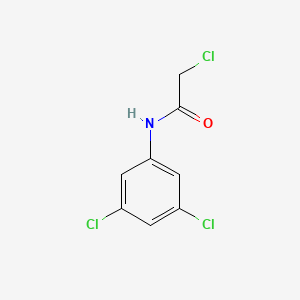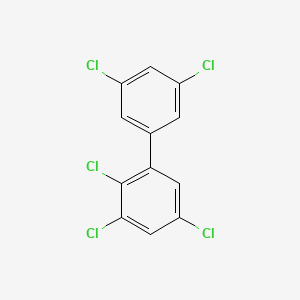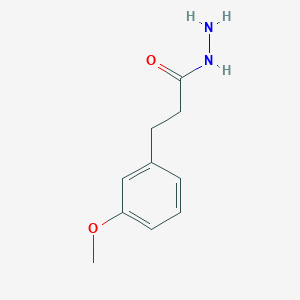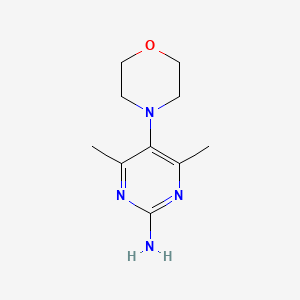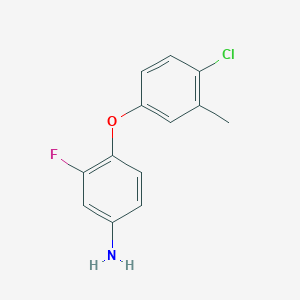
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, may also be analyzed.Scientific Research Applications
Synthesis and Structural Analysis
- A study by Allcock et al. (1991) in Organometallics discusses the synthesis and structure of complexes with substituents including chloro and phenoxy, relevant to the chemical structure of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Allcock et al., 1991).
Inhibition Studies
- Ohmomo et al. (1991) synthesized analogs of clorgyline, including N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine, for the inhibitory study of monoamine oxidase A, highlighting potential applications in neurochemical research (Ohmomo et al., 1991).
Polymer Chemistry
- Research by Whelpley et al. (2022) involves the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, demonstrating applications in polymer chemistry and materials science (Whelpley et al., 2022).
Synthesis and Identification Methods
- Ming-ming (2012) describes the synthesis of 4-(4-methylphenoxy)benzylamine, which shares structural similarities with 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine, providing insights into the synthesis and identification methods of related compounds (Che Ming-ming, 2012).
Fluoroionophores and Chelation
- A study by Hong et al. (2012) discusses the preparation of fluoroionophores based on diamine-salicylaldehyde derivatives, which could inform the development of similar compounds using 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Hong et al., 2012).
Intermolecular Interactions Analysis
- Shukla et al. (2014) synthesized 1,2,4-triazole derivatives including (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione, providing insights into intermolecular interactions which are pertinent to the study of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Shukla et al., 2014).
Cytochrome P-450-mediated Metabolism
- Parkinson and Safe (1982) investigated the cytochrome P-450-mediated metabolism of biphenyl and halobiphenyls, including 4-fluoro- and 4-chlorobiphenyl, which could provide a foundation for understanding the metabolic pathways of similar compounds (Parkinson & Safe, 1982).
Analytical Chemistry
- Nuhu et al. (2012) describe a method for determining phenoxy herbicides in water samples, which could be adapted for detecting and analyzing compounds like 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Nuhu et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be discussed.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or reduce its hazards.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question in mind, feel free to ask!
properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPPOKPBQSDVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
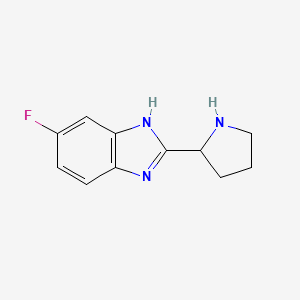
![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
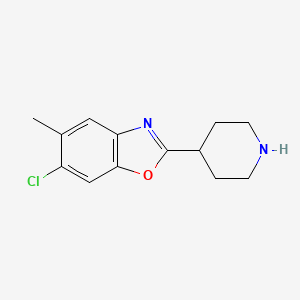
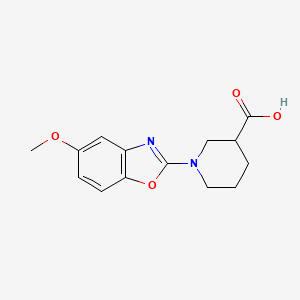
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
